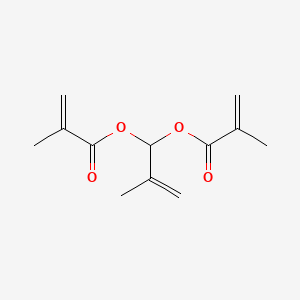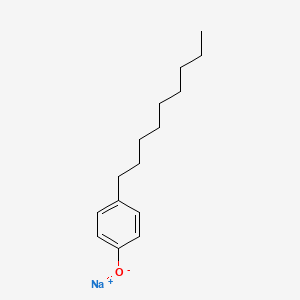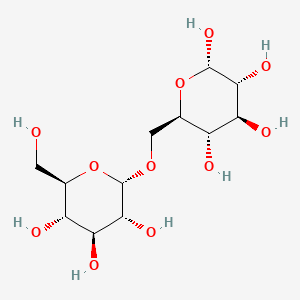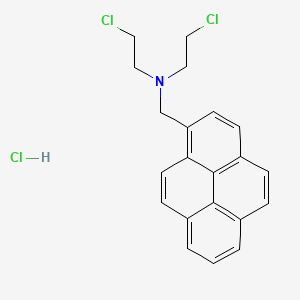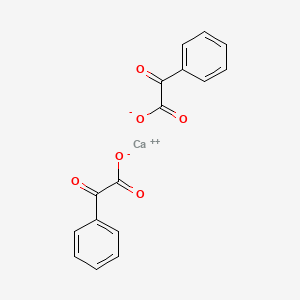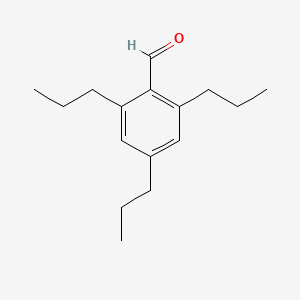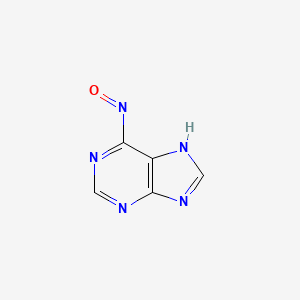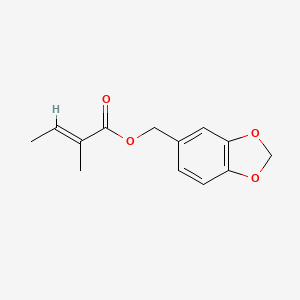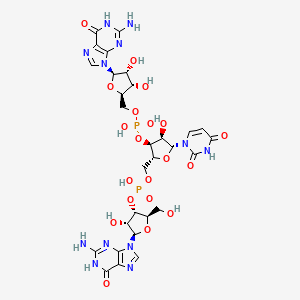
Dibismuth zirconium pentaoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibismuth zirconium pentaoxide is a compound that combines bismuth, zirconium, and oxygen It is known for its unique structural and chemical properties, which make it a subject of interest in various scientific fields
Vorbereitungsmethoden
The synthesis of dibismuth zirconium pentaoxide can be achieved through several methods. One common approach is the sol-gel method, which involves the hydrolysis and polycondensation of metal alkoxides. This method allows for precise control over the textural and surface properties of the resulting material . Another method involves the co-precipitation of bismuth and zirconium salts, followed by calcination at high temperatures to form the desired oxide . Industrial production methods may include large-scale sol-gel processes or other chemical synthesis techniques that ensure high yield and purity.
Analyse Chemischer Reaktionen
Dibismuth zirconium pentaoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various ligands that can substitute for oxygen atoms in the compound. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce higher oxides of bismuth and zirconium, while reduction reactions could yield lower oxides or elemental forms of the metals .
Wissenschaftliche Forschungsanwendungen
Dibismuth zirconium pentaoxide has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its unique electronic and structural properties . In industry, it is used in the production of advanced ceramics and other materials that require high thermal stability and resistance to corrosion . The compound’s ability to act as a catalyst in environmental applications, such as the degradation of pollutants, is also being explored .
Wirkmechanismus
The mechanism by which dibismuth zirconium pentaoxide exerts its effects is primarily related to its ability to interact with various molecular targets and pathways. In catalytic applications, the compound’s surface properties and electronic structure enable it to facilitate chemical reactions by lowering activation energies and providing active sites for reactants . In biological applications, its antimicrobial properties may be due to its ability to disrupt microbial cell membranes and interfere with essential cellular processes .
Vergleich Mit ähnlichen Verbindungen
Dibismuth zirconium pentaoxide can be compared to other similar compounds, such as bismuth(III) oxide and zirconium dioxide. Bismuth(III) oxide is known for its use in catalysis and as a pigment, while zirconium dioxide is widely used in ceramics and as a refractory material . The unique combination of bismuth and zirconium in this compound provides a distinct set of properties that make it suitable for specialized applications where both high thermal stability and catalytic activity are required . Other similar compounds include bismuth selenide and bismuth telluride, which are also studied for their electronic and catalytic properties .
Eigenschaften
CAS-Nummer |
53125-66-9 |
|---|---|
Molekularformel |
Bi2O5Zr-6 |
Molekulargewicht |
589.18 g/mol |
InChI |
InChI=1S/2Bi.5O.Zr/q;;5*-2;+4 |
InChI-Schlüssel |
QFHSGEBXNXQPQA-UHFFFAOYSA-N |
Kanonische SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Zr+4].[Bi].[Bi] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


